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Introduction

Clobromazolam, also known by its synonym Phenazolam, is a designer benzodiazepine of the
thienotriazolodiazepine class. It is a potent sedative-hypnotic agent that has emerged on the
new psychoactive substances (NPS) market. As a research chemical, a comprehensive
understanding of its chemical properties is crucial for forensic identification, toxicological
analysis, and for guiding future drug development and harm reduction strategies. This technical
guide provides an in-depth overview of the core chemical properties of Clobromazolam,
including its physicochemical characteristics, spectral data, synthesis, and metabolic pathways,
presented with detailed experimental methodologies and visual representations.

Physicochemical Properties

Clobromazolam is a crystalline solid with a molecular formula of C17H12BrCIN4 and a molecular
weight of 387.7 g/mol .[1][2] Its chemical structure features a triazole ring fused to a
benzodiazepine core, with a bromine substitution on the benzene ring and a chlorine
substitution on the phenyl ring.[1][2] While specific experimental values for melting and boiling
points are currently undetermined, its solubility has been characterized in various organic
solvents.[3][4]
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Property Value Source
8-bromo-6-(2-chlorophenyl)-1-

IUPAC Name methyl-4H-[5][6][ 7]triazolo[4,3- [718]
a][5][7]benzodiazepine

s Phenazolam, DM-I1-90, BRN (e

nonyms
ynony 4550445

CAS Number 87213-50-1 [31[4][8]

Molecular Formula C17H12BrCINa4 [1112114]

Molecular Weight 387.7 g/mol [1][2]

Appearance Crystalline solid [4]

Melting Point Undetermined [3]

Boiling Point Undetermined [3]

pKa Not available
DMF: 30 mg/mLDMSO: 20

- mg/mLEthanol: 10
Solubility [4]

mg/mLDMF:PBS (pH 7.2)
(1:1): 0.5 mg/mL

Spectral Analysis

The structural elucidation and identification of Clobromazolam are dependent on various

spectroscopic techniques. Below are the available spectral data and representative

experimental protocols for their acquisition.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Clobromazolam exhibits a maximum absorption wavelength (Amax) at 224 nm.[4][9]

Experimental Protocol: UV-Vis Spectroscopy

 Instrumentation: A double-beam UV-Vis spectrophotometer.
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e Sample Preparation: A dilute solution of Clobromazolam is prepared in a suitable solvent,
such as ethanol or methanol, to an approximate concentration of 10 pg/mL.

e Analysis: The spectrophotometer is blanked using the same solvent. The absorbance of the
sample solution is then measured over a wavelength range of 200-400 nm.

» Data Interpretation: The wavelength of maximum absorbance (Amax) is identified from the
resulting spectrum.

Infrared (IR) and Raman Spectroscopy

Attenuated Total Reflectance (ATR) Infrared (IR) and FT-Raman spectra of Clobromazolam are
available in spectral databases such as PubChem.[10] These techniques provide information
about the functional groups present in the molecule.

Experimental Protocol: ATR-IR Spectroscopy

e Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR
accessory (e.g., a diamond crystal).

o Sample Preparation: A small amount of the solid Clobromazolam sample is placed directly
onto the ATR crystal.

e Analysis: The spectrum is recorded over a typical range of 4000-400 cm~1. A background
spectrum of the clean ATR crystal is collected and subtracted from the sample spectrum.

o Data Interpretation: The resulting spectrum is analyzed for characteristic absorption bands
corresponding to the various functional groups in the molecule, such as C-H, C=N, C=C, and
C-halogen bonds.

Experimental Protocol: FT-Raman Spectroscopy

 Instrumentation: A Fourier Transform Raman spectrometer with a near-infrared (NIR) laser
source (e.g., 1064 nm).

o Sample Preparation: The solid Clobromazolam sample is placed in a suitable holder, such as
a glass capillary tube or an aluminum well plate.
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e Analysis: The sample is irradiated with the laser, and the scattered radiation is collected and
analyzed. Spectra are typically recorded over a Raman shift range of 3500-100 cm™1,

» Data Interpretation: The Raman spectrum is analyzed for characteristic vibrational modes,
complementing the information obtained from IR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While detailed peak lists for Clobromazolam are not readily available in the public domain, *H
and 13C NMR spectroscopy are standard methods for the structural confirmation of designer
benzodiazepines.[11]

Experimental Protocol: NMR Spectroscopy

 Instrumentation: A high-field Nuclear Magnetic Resonance spectrometer (e.g., 400 MHz or
higher).

o Sample Preparation: Approximately 5-10 mg of Clobromazolam is dissolved in a suitable
deuterated solvent (e.g., CDCIls, DMSO-ds). A small amount of a reference standard, such as
tetramethylsilane (TMS), is added.

e Analysis: Both 1H and 13C NMR spectra are acquired. Additional experiments, such as COSY,
HSQC, and HMBC, can be performed to aid in the complete assignment of all proton and
carbon signals.

e Data Interpretation: The chemical shifts (&), coupling constants (J), and integration of the
signals in the *H NMR spectrum, along with the chemical shifts in the *3C NMR spectrum, are
used to elucidate and confirm the molecular structure.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for the identification of Clobromazolam in forensic and
clinical samples. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid
Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) have been
used for its analysis.[8][12][13] The exact mass of the protonated molecule ([M+H]*) is a key
identifier.[8]

Experimental Protocol: GC-MS Analysis
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e Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer with an electron
ionization (EI) source.

o Sample Preparation: The sample can be dissolved in a suitable organic solvent. For
biological matrices, a prior extraction (e.g., liquid-liquid or solid-phase extraction) is
necessary.

e GC Conditions:

[e]

Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane).

o

Injector Temperature: 280 °C.

Oven Program: A temperature gradient is used to separate the analytes, for example,

[¢]

starting at 150°C and ramping to 300°C.

Carrier Gas: Helium.

[¢]

e MS Conditions:
o lonization Mode: Electron lonization (El) at 70 eV.
o Scan Range: m/z 40-550.

o Data Interpretation: The retention time and the mass spectrum of the analyte are compared
with a reference standard. The fragmentation pattern in the EI mass spectrum provides
structural information.

Experimental Protocol: LC-QTOF-MS Analysis[13]

 Instrumentation: A Liquid Chromatograph coupled to a Quadrupole Time-of-Flight Mass
Spectrometer with an electrospray ionization (ESI) source.

e LC Conditions:

o Column: A reverse-phase C18 column.
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o Mobile Phase: A gradient of water and acetonitrile, both containing a modifier like formic
acid or ammonium formate.

o Flow Rate: 0.3-0.5 mL/min.

e MS Conditions:
o lonization Mode: Positive Electrospray lonization (ESI+).
o Scan Mode: Full scan and product ion scan (MS/MS).

o Collision Energy: A collision energy spread (e.g., 35 + 15 eV) is used for fragmentation in
MS/MS mode.

o Data Interpretation: The retention time and the accurate mass of the protonated molecule are
used for identification. The MS/MS spectrum provides fragmentation information for
structural confirmation.

Synthesis

A specific, detailed synthesis protocol for Clobromazolam is not publicly available. However, the
synthesis of structurally related triazolobenzodiazepines generally involves a multi-step
process.[3][5][6] A plausible synthetic route for Clobromazolam would likely start from a
substituted 2-aminobenzophenone precursor.

General Synthetic Workflow for Triazolobenzodiazepines

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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